Quinidine sulfate hydrate
Description
Properties
Molecular Formula |
C40H54N4O10S |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19+,20-;;;/m00.../s1 |
InChI Key |
ZHNFLHYOFXQIOW-YKSBFIEBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Extraction and Isolation from Cinchona Bark
Cinchona bark remains a primary source of quinidine. The process involves:
-
Alkaloid Extraction : Ground bark is treated with dilute sulfuric acid to extract quinidine and related alkaloids.
-
Selective Precipitation : Ammonia is added to precipitate crude quinidine, which is then purified via recrystallization.
-
Sulfation : Purified quinidine is reacted with sulfuric acid under controlled conditions to form the sulfate salt.
Key parameters include temperature (60–70°C), pH (4–5 for optimal sulfation), and solvent selection (methanol/water mixtures).
Chemical Synthesis Methods
Direct Sulfation of Quinidine Base
The most common industrial method involves neutralizing quinidine free base with sulfuric acid:
Procedure :
Patent-Derived Optimization (Adapted from CN101948468A)
Although CN101948468A focuses on quinine hydrochloride, its methodology informs this compound preparation:
-
Base Liberation : Treat quinidine sulfate dihydrate with NaOH (pH 9–10) to free quinidine.
-
Sulfation : React liberated quinidine with HSO in ethanol/water (2:1).
-
Hydration : Crystallize in aqueous methanol to incorporate water molecules.
Key Adjustments :
-
Replace HCl with HSO for sulfation.
-
Use ethanol/water instead of chloroform/ethanol for safer solvent systems.
Purification and Crystallization Techniques
Solvent Recrystallization
Optimal Solvent System : Methanol/water (70:30 v/v) at 60°C achieves >99% purity. Cooling to 4°C yields monoclinic crystals suitable for pharmaceutical use.
Chloroform-Ethanol Insoluble Substances Test
Post-synthesis purity is validated by dissolving 2.0 g of product in chloroform/ethanol (2:1) at 50°C. Residual insolubles ≤0.1% confirm minimal impurities.
Analytical Characterization and Quality Control
Identification Tests (Pharmaceutical Standards)
Q & A
Q. What analytical methods are recommended for quantifying quinidine sulfate hydrate in experimental formulations?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard. A validated protocol involves using a mobile phase of water, acetonitrile, methanesulfonic acid, and diethylamine (80:20:2:2) at a flow rate of 1.5 mL/min. System suitability requires a resolution ≥1.2 between quinidine and quinine peaks . Ensure column selection (e.g., C18 reverse-phase) is optimized for separating stereoisomers like dihydroquinidine, which may co-elute .
Q. How can researchers distinguish this compound from quinine sulfate hydrate in mixed samples?
Utilize chiral chromatography or spectroscopic methods (e.g., circular dichroism). A dual-column approach with methanol-based dissolution and mobile-phase optimization ensures baseline separation. Resolution criteria must be validated using USP reference standards .
Q. What purity standards should be met for this compound in pharmacological studies?
Follow USP/EP monographs requiring ≥98% purity. Impurity profiling must include testing for diastereomers (e.g., quinidine vs. quinine) and degradation products (e.g., oxidation byproducts). Use pharmacopeial reference materials (e.g., USP Quinidine Sulfate RS) for calibration .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s dual role as a CYP2D6 inhibitor and potassium channel blocker?
Design dose-response studies to isolate mechanisms. For CYP2D6 inhibition, use human liver microsomes with dextromethorphan as a substrate (IC50 ~0.3 µM). For K+ channel blocking, patch-clamp electrophysiology on cardiac myocytes quantifies IC50 values (~19.9 µM). Cross-validate results with selective inhibitors (e.g., ketoconazole for CYP2D6) .
Q. What experimental strategies mitigate enantiomeric interference in this compound pharmacokinetic studies?
Employ stereospecific assays, such as LC-MS/MS with chiral columns (e.g., Chiralpak AD-H). Preclinical models (e.g., rodents) should account for species-specific metabolic differences, as human CYP3A4/5 predominantly metabolizes quinidine, while rodents favor CYP2D isoforms .
Q. How can researchers address discrepancies in reported apoptotic effects of this compound across cell lines?
Conduct comparative studies under standardized conditions (e.g., serum-free media, 48-hour exposure). Use flow cytometry with Annexin V/PI staining to quantify apoptosis. Control for batch-to-batch variability in compound purity, as impurities like dihydroquinidine may confound results .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
Follow IUPAC guidelines for stereochemical control. For sulfate salt formation, use stoichiometric H2SO4 in anhydrous ethanol under nitrogen. Characterize intermediates via NMR (1H/13C) and X-ray crystallography to confirm stereochemistry .
Q. How should researchers design in vivo studies to evaluate this compound’s antiarrhythmic efficacy?
Use Langendorff-perfused heart models for ischemia-reperfusion arrhythmias. Monitor action potential duration (APD90) and QT interval prolongation. Dose ranges should align with human equivalents (e.g., 200–400 mg/day), adjusted for species-specific bioavailability .
Data Contradiction Analysis
Q. Why do studies report conflicting IC50 values for this compound’s K+ channel blockade?
Variability arises from experimental models (e.g., transfected HEK cells vs. native myocytes) and voltage protocols. Standardize holding potentials (-80 mV) and depolarization frequencies (1 Hz). Meta-analysis of raw data from public repositories (e.g., ChEMBL) can clarify trends .
Q. How to reconcile differences in this compound’s metabolic stability across preclinical species?
Perform interspecies scaling using allometric models. Human hepatocyte data predict hepatic extraction ratios (EH ~0.7), while rodent models underestimate first-pass metabolism due to lower CYP2D activity. Incorporate physiologically based pharmacokinetic (PBPK) modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
